Cas no 21344-53-6 (5-(1,3-benzothiazol-2-yl)pentanenitrile)
5-(1,3-benzothiazol-2-yl)pentanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolevaleronitrile(8CI)
- 5-(1,3-benzothiazol-2-yl)pentanenitrile
- 21344-53-6
- 2-benzothiazolevaleronitrile
- DTXSID20663358
- DB-260803
- EN300-1843131
-
- Inchi: 1S/C12H12N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2
- InChI Key: NIXVOTCDTSMFIF-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CCCCC#N
Computed Properties
- Exact Mass: 216.07211956g/mol
- Monoisotopic Mass: 216.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 64.9Ų
5-(1,3-benzothiazol-2-yl)pentanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843131-0.05g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-0.1g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-0.25g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 0.25g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-0.5g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 0.5g |
$905.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-1.0g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1843131-2.5g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 2.5g |
$1848.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-5.0g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1843131-10.0g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 10g |
$4052.0 | 2023-05-26 | ||
| Enamine | EN300-1843131-1g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1843131-5g |
5-(1,3-benzothiazol-2-yl)pentanenitrile |
21344-53-6 | 5g |
$2732.0 | 2023-09-19 |
5-(1,3-benzothiazol-2-yl)pentanenitrile Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-(1,3-benzothiazol-2-yl)pentanenitrile
Recent Advances in the Study of 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) in Chemical Biology and Pharmaceutical Research
The compound 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 5-(1,3-benzothiazol-2-yl)pentanenitrile as a versatile intermediate in the synthesis of benzothiazole derivatives, which are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's nitrile group and benzothiazole moiety make it a promising scaffold for further chemical modifications aimed at enhancing its bioactivity and pharmacokinetic properties.
One of the key breakthroughs in the study of this compound involves its application in targeted drug delivery systems. Researchers have successfully conjugated 5-(1,3-benzothiazol-2-yl)pentanenitrile with nanoparticles to improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Preliminary in vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Further investigations into the mechanism of action of 5-(1,3-benzothiazol-2-yl)pentanenitrile have revealed its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, the compound has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells, providing a molecular basis for its observed anticancer effects. These findings are supported by computational docking studies, which predict strong binding affinities between the compound and its target proteins.
In addition to its anticancer potential, recent research has explored the antimicrobial properties of 5-(1,3-benzothiazol-2-yl)pentanenitrile. Studies have reported its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a promising candidate for the development of novel antimicrobial agents.
Despite these promising findings, challenges remain in the clinical translation of 5-(1,3-benzothiazol-2-yl)pentanenitrile. Issues such as toxicity profiles, metabolic stability, and large-scale synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to improve its safety and efficacy, as well as exploring its potential in combination therapies.
In conclusion, 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse therapeutic applications. Continued investigation into its biological activities and mechanism of action will be crucial for its development into a clinically viable drug candidate. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in modern medicine.
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